2-Butyl-5-ethyl-4-methyl-1,3-thiazole
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Overview
Description
2-Butyl-5-ethyl-4-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of homogeneous and heterogeneous catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-ethyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the C-5 and C-2 positions being particularly reactive.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive positions .
Scientific Research Applications
2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron distribution allow it to participate in various biochemical processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-Butyl-5-ethyl-4-methyl-1,3-thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
86290-20-2 |
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Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-butyl-5-ethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3 |
InChI Key |
DLQAOPSTXFKJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)CC)C |
Origin of Product |
United States |
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